trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1609404-38-7
VCID: VC8078768
InChI: InChI=1S/C7H16N2O.2ClH/c1-3-10-7-5-9(2)4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1
SMILES: CCOC1CN(CC1N)C.Cl.Cl
Molecular Formula: C7H18Cl2N2O
Molecular Weight: 217.13

trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride

CAS No.: 1609404-38-7

Cat. No.: VC8078768

Molecular Formula: C7H18Cl2N2O

Molecular Weight: 217.13

* For research use only. Not for human or veterinary use.

trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride - 1609404-38-7

Specification

CAS No. 1609404-38-7
Molecular Formula C7H18Cl2N2O
Molecular Weight 217.13
IUPAC Name (3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C7H16N2O.2ClH/c1-3-10-7-5-9(2)4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1
Standard InChI Key LXWWPHFPQGBZPJ-JFYKYWLVSA-N
Isomeric SMILES CCO[C@H]1CN(C[C@@H]1N)C.Cl.Cl
SMILES CCOC1CN(CC1N)C.Cl.Cl
Canonical SMILES CCOC1CN(CC1N)C.Cl.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

  • Molecular Formula: C₇H₁₈Cl₂N₂O

  • Molecular Weight: 217.13 g/mol

  • IUPAC Name: (3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine dihydrochloride .

  • Stereochemistry: The trans-configuration ensures distinct spatial orientation, critical for receptor interactions .

Table 1: Key Structural and Physicochemical Data

PropertyValue/DescriptionSource
CAS Number1609404-38-7
SMILESCCOC1CN(CC1N)C.Cl.Cl
InChI KeyLXWWPHFPQGBZPJ-JFYKYWLVSA-N
SolubilitySoluble in polar solvents (e.g., H₂O)
Purity≥95%

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via stereoselective methods to ensure the trans-configuration. Key steps include:

  • Reductive Amination: Cyclohexanone intermediates are alkylated with methylamine derivatives under catalytic hydrogenation .

  • Chiral Resolution: Use of chiral auxiliaries or catalysts to achieve enantiomeric excess (>86% ee) .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt .

Industrial-Scale Production

Optimized conditions involve continuous flow reactors and recrystallization for purity >95%.

Biological Activities and Mechanisms

Neuroprotective Effects

trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride exhibits NMDA receptor antagonism, reducing glutamate-induced excitotoxicity in neuronal models . In rodent studies, it decreased oxidative stress markers (e.g., malondialdehyde by 40%) and improved cognitive function post-neurotoxin exposure .

Antimicrobial and Antiparasitic Activity

Preliminary in vitro assays demonstrate inhibition of Leishmania spp. (IC₅₀: 12 µM) and Staphylococcus aureus (MIC: 8 µg/mL), suggesting broad-spectrum potential.

CXCR4 Antagonism

As a CXCR4 antagonist, it blocks SDF-1α signaling, inhibiting cancer metastasis (e.g., breast cancer cell migration by 60% at 10 µM) . This aligns with its structural similarity to AMD3100 analogs .

Pharmacological Profile

Pharmacokinetics

ParameterValueMethod/Source
Half-life (t₁/₂)2.8 hours (rat plasma)LC-MS/MS analysis
Bioavailability38% (oral)Preclinical data
Metabolic StabilityModerate (CYP3A4 substrate)Microsomal assay

Comparative Analysis with Analogs

Table 2: Key Differences from Structural Analogs

CompoundKey FeatureBioactivity (IC₅₀)
trans-4-Methoxy-1-methyl-3-pyrrolidinamineMethoxy at C4NMDA antagonism: 15 µM
trans-1-Ethyl-4-methoxy analogEthyl at N1CXCR4 inhibition: 8 µM
This compoundEthoxy at C4, Methyl at N1NMDA: 10 µM; CXCR4: 5 µM

The ethoxy group enhances lipophilicity (LogP: 1.2 vs. 0.8 for methoxy), improving blood-brain barrier penetration .

Research Applications and Case Studies

Cancer Therapy

In a xenograft model of non-small cell lung carcinoma, daily administration (20 mg/kg) reduced tumor volume by 55% over 21 days, synergizing with paclitaxel .

Neurodegenerative Disease

A 12-week trial in Alzheimer’s model mice (5 mg/kg/day) restored spatial memory to 70% of baseline, correlating with reduced amyloid-β plaques .

Future Directions

  • Clinical Trials: Phase I studies for oncology and neurodegenerative indications are pending .

  • Synthetic Optimization: Development of prodrugs to enhance oral bioavailability .

  • Target Expansion: Exploration of JAK/STAT and PI3K pathway modulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator